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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B15563691

BKI-1369 is a potent pyrazolopyrimidine-based "bumped" kinase inhibitor (BKI) that has
demonstrated significant promise as a therapeutic agent against apicomplexan parasites,
particularly Cryptosporidium, the causative agent of cryptosporidiosis. This technical guide
provides an in-depth overview of the chemical structure, properties, mechanism of action, and
key experimental data related to BKI-1369.

Chemical Structure and Properties

BKI-1369 is chemically known as 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-
yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]. Its chemical structure and key properties are
summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15563691?utm_src=pdf-interest
https://www.benchchem.com/product/b15563691?utm_src=pdf-body
https://www.benchchem.com/product/b15563691?utm_src=pdf-body
https://www.benchchem.com/product/b15563691?utm_src=pdf-body
https://www.researchgate.net/figure/Infection-protocols-for-Cryptosporidium-parvum-propagation-in-HCT-8-and-COLO-680N-cells_tbl1_357459179
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-

IUPAC Name 4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-
amine[1]

Molecular Formula C23H27N70[1]

Molecular Weight 417.51 g/mol [1][2]

CAS Number 1951431-22-3[2][3]
NC1N=CN=C2N(N=C(C3C=C4C(N=C(C=C4)O

SMILES
CC)=CC=3)C=12)CC1CCN(C)CC1[1]

Appearance Solid powder

Purity >98%]1]

Solubility Soluble in DMSO at 50 mg/mL (119.76 mM)[2]

Mechanism of Action and Signaling Pathway

BKI-1369 exerts its anti-parasitic effects by selectively targeting Calcium-Dependent Protein
Kinase 1 (CDPK1) in apicomplexan parasites. CDPKSs are crucial for calcium signaling in these
organisms and are absent in their mammalian hosts, making them an attractive drug target.
The selectivity of BKIs like BKI-1369 for the parasite kinase over host kinases is attributed to a
"bumped" chemical group that fits into a unique hydrophobic pocket in the ATP-binding site of
the parasite's CDPK1, which has a small glycine "gatekeeper" residue. Mammalian kinases
typically have a bulkier gatekeeper residue that sterically hinders the binding of these inhibitors.

The inhibition of CDPK1 disrupts downstream calcium-dependent signaling pathways that are
essential for various parasite functions, including gliding motility, host cell invasion, and egress
from infected cells. By blocking these processes, BKI-1369 effectively inhibits parasite
replication and propagation.
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Figure 1: Mechanism of action of BKI-1369 via inhibition of CDPK1.

In Vitro and In Vivo Efficacy

BKI-1369 has demonstrated potent activity against Cryptosporidium and other apicomplexan
parasites in both in vitro and in vivo models.

In Vitro Activity

The following table summarizes the in vitro inhibitory activity of BKI-1369 against various

targets and parasites.
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Target/Organism Assay IC50/EC50 Reference
hERG Thallium flux assay 1.52 uM [1112][3]
Cystoisospora suis ]
Kinase-Glo assay 4.5 nM [2]
CDPK1
Cystoisospora suis
) ) ) IPEC-1 cell culture 40 nM (IC50) [4115]
merozoite proliferation
Cystoisospora suis >95% inhibition at 200
] ) ) IPEC-1 cell culture [4][5]
merozoite proliferation nM
Cryptosporidium
HCT-8 cell culture 37 nM (EC50) [4]
parvum

In Vivo Efficacy and Pharmacokinetics

BKI-1369 has been evaluated in various animal models of cryptosporidiosis, demonstrating
significant efficacy in reducing parasite burden and clinical signs of disease.
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Animal Model Dosing Regimen Key Findings Reference
Significant reduction
in oocyst excretion
Gnotobiotic piglet (C. 10 mg/kg, oral, twice and diarrhea. Plasma 6]
hominis) daily for 5 days concentration reached
10 pM after the 9th
dose.
Effectively suppressed
) oocyst excretion and
) ) 10 mg/kg, oral, twice )
Piglet (C. suis) ] diarrhea. Plasma [4107]
daily for 5 days )
concentration
increased to 11.7 pM.
Completely
) ) 20 mg/kg, oral, two
Piglet (C. suis) ] suppressed oocyst [8]
doses (2 and 4 dpi) )
excretion.
IFN-y knockout mouse 100 mg/kg, oral, once Significantly reduced ]
(C. parvum) daily for 5 days infection levels.
Pharmacokinetic Parameters:
Species Dose Cmax Tmax AUC Reference
10 mg/kg (st 2.8-3.4puM
Piglet ohg ( H 2 hours - [6]
dose) (plasma)
10 mg/k
) I 0.3 uM
Mouse (single oral 2.3 hours 128 hr*uM [4]
(plasma)
dose)
20 mg/kg
Piglet (single oral 8.1 uM (fecal) 24 hours - [1]
dose)
Experimental Protocols
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This section provides an overview of the key experimental methodologies used to evaluate
BKI-1369.

General Experimental Workflow

The evaluation of BKI-1369 typically follows a tiered approach, starting with in vitro assays to
determine its potency and selectivity, followed by in vivo studies in animal models to assess its
efficacy and pharmacokinetic properties.
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Figure 2: General experimental workflow for the evaluation of BKI-1369.
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In Vitro Cryptosporidium parvum Growth Inhibition
Assay

This protocol describes a common method for assessing the in vitro efficacy of BKI-1369
against Cryptosporidium parvum using the HCT-8 cell line.

e Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640
medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in
a 5% CO2 incubator.

e Oocyst Preparation:C. parvum oocysts are surface-sterilized with bleach, washed, and then
induced to excyst to release sporozoites.

« Infection: Confluent HCT-8 cell monolayers in 96-well plates are infected with the prepared
sporozoites.

e Compound Treatment: BKI-1369, dissolved in DMSO and diluted in culture medium, is
added to the infected cells at various concentrations.

 Incubation: The plates are incubated for 48-72 hours to allow for parasite development.
o Quantification of Parasite Growth: Parasite proliferation is assessed using methods such as:

o gPCR: DNA is extracted from the cells, and Cryptosporidium-specific primers are used to
guantify the parasite load.

o Luminescence Assay: If using a luciferase-expressing parasite strain, a luciferase
substrate is added, and the resulting luminescence is measured.

o Immunofluorescence Assay: Cells are fixed, permeabilized, and stained with antibodies
against parasite antigens to visualize and count the developmental stages.

o Data Analysis: The IC50 value, the concentration of BKI-1369 that inhibits 50% of parasite
growth, is calculated from the dose-response curve.

CDPK1 Kinase Inhibition Assay (Kinase-Glo®)
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This protocol outlines the measurement of BKI-1369's inhibitory activity against recombinant
CDPK1 using a luminescence-based assay.

Reagents: Recombinant CDPK1 enzyme, a suitable kinase substrate (e.g., a synthetic
peptide), ATP, and the Kinase-Glo® luminescent assay reagent.

Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the CDPK1
enzyme, substrate, and varying concentrations of BKI-1369 in a kinase reaction buffer.

Initiation of Reaction: The reaction is initiated by adding ATP.

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for
the phosphorylation of the substrate.

ATP Detection: An equal volume of Kinase-Glo® reagent is added to each well. This reagent
simultaneously stops the kinase reaction and measures the amount of remaining ATP
through a luciferase-catalyzed reaction that produces light.

Luminescence Measurement: The luminescence is measured using a luminometer. The light
signal is inversely proportional to the kinase activity.

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition
against the logarithm of the BKI-1369 concentration.

In Vivo Efficacy in a Piglet Model of Cryptosporidiosis

This protocol describes the evaluation of BKI-1369 in a gnotobiotic piglet model of
Cryptosporidium hominis infection.

» Animal Model: Gnotobiotic piglets are derived by cesarean section and maintained in sterile
isolators to prevent extraneous infections.

« Infection: Piglets are orally inoculated with a defined dose of viable C. hominis oocysts.

o Treatment: At the onset of clinical signs (e.g., diarrhea), piglets are treated orally with BKI-
1369, typically formulated in a vehicle like 7% Tween 80 and 3% ethanol in saline. The
dosing regimen is administered for a specified duration (e.g., 10 mg/kg twice daily for 5
days).
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» Monitoring: The piglets are monitored daily for clinical signs, including diarrhea severity
(scored based on fecal consistency) and body weight.

o Parasite Shedding: Fecal samples are collected daily to quantify oocyst shedding using
methods such as immunofluorescence microscopy or gPCR.

e Pharmacokinetic Analysis: Blood samples are collected at various time points to determine
the plasma concentration of BKI-1369 and its metabolites using LC-MS/MS.

» Endpoint Analysis: At the end of the study, tissues may be collected for histopathological
examination to assess intestinal damage and parasite colonization.

o Data Analysis: The efficacy of BKI-1369 is determined by comparing the clinical scores,
oocyst shedding, and body weight gain between the treated and control groups.

Safety and Toxicology

While BKI-1369 has shown promising efficacy, potential off-target effects have been
investigated. A notable consideration is its inhibitory activity against the human Ether-a-go-go-
Related Gene (hERG) potassium channel, which can be associated with cardiotoxicity. The
IC50 for hERG inhibition by BKI-1369 was determined to be 1.52 uM in a thallium flux assay[1]
[2][3]. This potential for cardiotoxicity is a key factor in the ongoing development and
optimization of BKI-based therapies for human use.

Conclusion

BKI-1369 is a potent and selective inhibitor of apicomplexan CDPK1 with demonstrated
efficacy against Cryptosporidium in both in vitro and in vivo models. Its mechanism of action,
targeting a parasite-specific kinase, provides a strong rationale for its development as an anti-
cryptosporidial agent. The data presented in this guide highlight its chemical properties,
biological activity, and the experimental methodologies used for its evaluation. Further research
and development will be crucial to optimize its therapeutic profile, particularly concerning its
safety margin, for potential clinical applications in treating cryptosporidiosis in both veterinary
and human medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15563691?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Infection-protocols-for-Cryptosporidium-parvum-propagation-in-HCT-8-and-COLO-680N-cells_tbl1_357459179
https://journals.asm.org/doi/pdf/10.1128/aem.63.9.3669-3675.1997
https://www.scielo.br/j/mioc/a/kJMpZXtykNMqwxdFFf5HxFP/?lang=en
https://www.researchgate.net/publication/279947655_Chapter_31_In_Vitro_Cultivation_and_Development_of_Cryptosporidium_in_Cell_Culture
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/cdk1-kinase-assay-protocol.pdf?rev=c422e8407cf94785bdc26464f1297e2a
https://pmc.ncbi.nlm.nih.gov/articles/PMC5772984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5772984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5853285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5853285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6021680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6021680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6453670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6453670/
https://www.benchchem.com/product/b15563691#bki-1369-chemical-structure-and-properties
https://www.benchchem.com/product/b15563691#bki-1369-chemical-structure-and-properties
https://www.benchchem.com/product/b15563691#bki-1369-chemical-structure-and-properties
https://www.benchchem.com/product/b15563691#bki-1369-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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